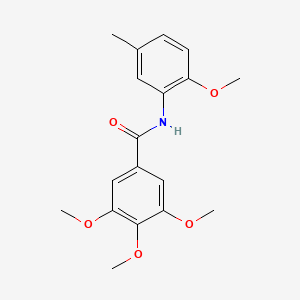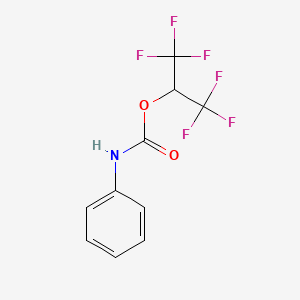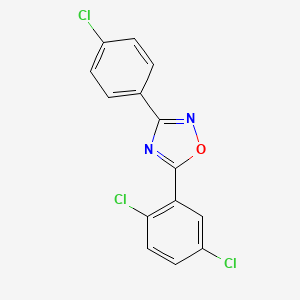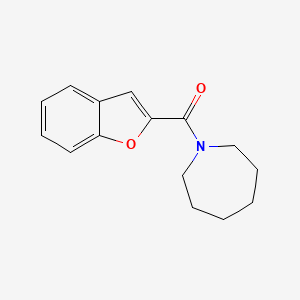![molecular formula C19H16FN5O B5765764 N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B5765764.png)
N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine, commonly known as F13714, is a novel compound that belongs to the class of tetrazole-based molecules. F13714 has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In
Wirkmechanismus
The mechanism of action of F13714 involves its binding to the dopamine D3 and serotonin 5-HT7 receptors. F13714 acts as a partial agonist at the dopamine D3 receptor, meaning that it activates the receptor but to a lesser extent than the endogenous ligand dopamine. F13714 also acts as an antagonist at the serotonin 5-HT7 receptor, meaning that it blocks the receptor from being activated by its endogenous ligand serotonin. The precise mechanism by which F13714 exerts its anti-inflammatory and anti-tumor effects is not fully understood but is thought to involve the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects
F13714 has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that F13714 can inhibit the proliferation and migration of various cancer cell lines, including breast, lung, and colon cancer cells. F13714 has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia. In vivo studies have shown that F13714 can reduce the growth of breast and lung tumors in mice and can improve cognitive function in a mouse model of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
F13714 has several advantages for lab experiments, including its high potency and selectivity for the dopamine D3 and serotonin 5-HT7 receptors, its anti-inflammatory and anti-tumor activity, and its potential for the development of novel therapeutic agents. However, F13714 has several limitations, including its low solubility in water, its limited stability in biological fluids, and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of F13714. One direction is the development of novel therapeutic agents based on F13714 for the treatment of neurological and psychiatric disorders, such as addiction, schizophrenia, and Parkinson's disease. Another direction is the study of the anti-inflammatory and anti-tumor effects of F13714 in various disease models, including autoimmune diseases and cancer. Furthermore, the development of novel formulations and delivery systems for F13714 could improve its solubility and stability in biological fluids and enhance its therapeutic potential.
Synthesemethoden
The synthesis of F13714 involves a multi-step process that starts with the reaction of 2-naphthol with 2-bromoethylfluorobenzene to yield 2-[(2-fluorobenzyl)oxy]-1-naphthylmethanol. The next step involves the conversion of the alcohol group to a tosylate, followed by the substitution of the tosylate group with sodium azide to yield the corresponding azide. The final step involves the reduction of the azide group to a tetrazole ring using triphenylphosphine and water. The overall yield of F13714 is approximately 10%.
Wissenschaftliche Forschungsanwendungen
F13714 has been extensively studied for its potential applications in various fields. In medicinal chemistry, F13714 has been shown to exhibit potent and selective activity against the dopamine D3 receptor, which is implicated in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. F13714 has also been shown to exhibit potent activity against the serotonin 5-HT7 receptor, which is involved in the regulation of mood, cognition, and sleep. In addition, F13714 has been shown to exhibit anti-inflammatory and anti-tumor activity, making it a potential candidate for the development of novel therapeutic agents.
Eigenschaften
IUPAC Name |
N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-2H-tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O/c20-17-8-4-2-6-14(17)12-26-18-10-9-13-5-1-3-7-15(13)16(18)11-21-19-22-24-25-23-19/h1-10H,11-12H2,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBWVLMGTJBMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNC3=NNN=N3)OCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-chlorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5765693.png)
![2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5765712.png)
![6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5765730.png)
![3-(3,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5765745.png)

![6-hydroxy-5,7-dimethylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indol]-2'(1'H)-one](/img/structure/B5765751.png)


![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5765765.png)
![methyl 4-{[4-(4-methoxyphenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5765771.png)

